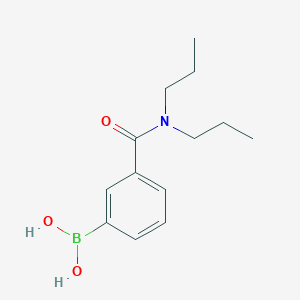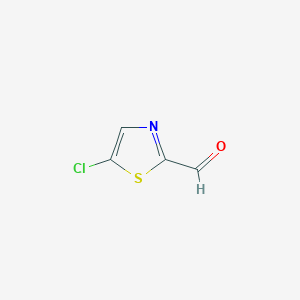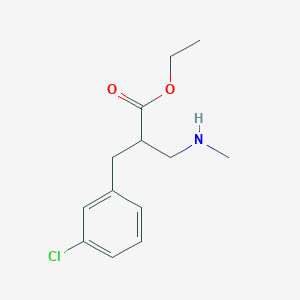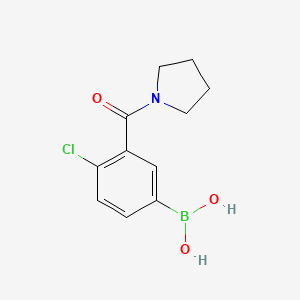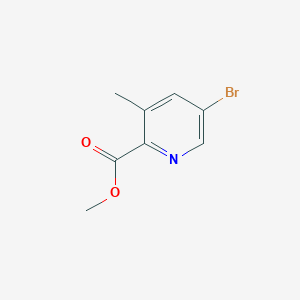
Methyl 5-bromo-3-methylpicolinate
Übersicht
Beschreibung
Methyl 5-bromo-3-methylpicolinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is also known by its IUPAC name, methyl 5-bromo-3-methyl-2-pyridinecarboxylate .
Synthesis Analysis
The synthesis of Methyl 5-bromo-3-methylpicolinate involves the reaction of 5-bromo-3-methylpyridine-2-carboxylic acid with potassium carbonate and methyl iodide in N,N-dimethylformamide at 80°C . The reaction yields the desired product in an 83% yield .Molecular Structure Analysis
The InChI code for Methyl 5-bromo-3-methylpicolinate is 1S/C8H8BrNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 . This code represents the unique structure of the molecule.Physical And Chemical Properties Analysis
Methyl 5-bromo-3-methylpicolinate is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 302.2±37.0 °C at 760 mmHg . The compound is off-white to gray to pale-yellow to yellow-brown in color .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Methyl Pyridinecarboxylates
One of the primary applications of Methyl 5-bromo-3-methylpicolinate is in the synthesis of substituted methyl pyridinecarboxylates, which are valuable for their potential use in pharmaceuticals and agrochemicals. Deady et al. (1971) described general methods for synthesizing three series of substituted methyl pyridinecarboxylates, including methyl 4-X-picolinates and methyl 5-X-picolinates, from readily available starting materials, showcasing the compound's versatility as a precursor in organic synthesis Deady, L., Shanks, R., Campbell, A., & Chooi, S. (1971).
Catalyzed Coupling Reactions
Furthering its utility in synthetic chemistry, Jiang et al. (2015) reported the efficient synthesis of pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid-catalyzed coupling reaction, highlighting the role of similar compounds in facilitating complex chemical transformations that yield compounds of interest for drug discovery and development Jiang, X., Sun, D., Jiang, Y., & Ma, D. (2015).
Anti-inflammatory and Antimicrobial Applications
The derivative's potential in medicinal chemistry is underscored by its use in synthesizing compounds with anti-inflammatory and antimicrobial activities. For instance, the synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, which displayed potent antibacterial activity against a variety of pathogens, implicates methyl 5-bromo-3-methylpicolinate derivatives in the development of new therapeutic agents Al-Abdullah, E. S., Asiri, H. H., Lahsasni, S., Habib, E. E., Ibrahim, T., & El-Emam, A. (2014).
Development of Anti-inflammatory Alkaloids
The compound has also been used in the first asymmetric synthesis of CJ-14877, an anti-inflammatory methyl picolinate alkaloid, demonstrating its critical role in the synthesis of bioactive molecules with specific therapeutic properties Aoyagi, Y., Adachi, Y., Akagi, S., Ohno, N., & Takeya, K. (2009).
Supramolecular Chemistry
In the realm of supramolecular chemistry, copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid have been synthesized, characterized, and studied for their spectroscopic, thermal, and magnetic properties, underscoring the versatility of methyl 5-bromo-3-methylpicolinate derivatives in forming complex architectures with potential applications in material science and catalysis Kukovec, B., Popović, Z., Kozlevčar, B., & Jagličić, Z. (2008).
Safety And Hazards
Methyl 5-bromo-3-methylpicolinate is classified as a warning hazard under the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 5-bromo-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPOANNAYCXMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672022 | |
| Record name | Methyl 5-bromo-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-methylpicolinate | |
CAS RN |
213771-32-5 | |
| Record name | Methyl 5-bromo-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-3-methylpicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

